Cas no 2803847-69-8 (1,1-Dimethylethyl 3-(3-azetidinyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate)

1,1-Dimethylethyl 3-(3-azetidinyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a specialized bicyclic compound featuring an azetidine moiety and a carboxylate ester group. Its unique structure, combining a rigid oxabicyclo[2.1.1]hexane scaffold with a flexible azetidine ring, makes it a valuable intermediate in medicinal chemistry and drug discovery. The tert-butyl ester group enhances stability and facilitates further synthetic modifications. This compound is particularly useful in the development of bioactive molecules, offering controlled stereochemistry and functional group compatibility for targeted applications. Its structural complexity and modularity make it suitable for exploring novel pharmacophores or as a building block in asymmetric synthesis.
1,1-Dimethylethyl 3-(3-azetidinyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate structure
2803847-69-8 structure
Product Name:1,1-Dimethylethyl 3-(3-azetidinyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
CAS No:2803847-69-8
MF:C14H23NO3
MW:253.337324380875
CID:6386578
Update Time:2025-06-07

1,1-Dimethylethyl 3-(3-azetidinyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,1-Dimethylethyl 3-(3-azetidinyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
    • Inchi: 1S/C14H23NO3/c1-12(2,3)18-11(16)14-7-13(4,8-14)17-10(14)9-5-15-6-9/h9-10,15H,5-8H2,1-4H3
    • InChI Key: FMDWXIHQCHFGOF-UHFFFAOYSA-N
    • SMILES: C12(C)CC(C(OC(C)(C)C)=O)(C1)C(C1CNC1)O2

Experimental Properties

  • Density: 1.173±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 313.1±42.0 °C(Predicted)
  • pka: 10.66±0.40(Predicted)

1,1-Dimethylethyl 3-(3-azetidinyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37419657-1.0g
tert-butyl 3-(azetidin-3-yl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
2803847-69-8 95.0%
1.0g
$0.0 2025-03-16

1,1-Dimethylethyl 3-(3-azetidinyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate Related Literature

Additional information on 1,1-Dimethylethyl 3-(3-azetidinyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Introduction to 1,1-Dimethylethyl 3-(3-azetidinyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS No. 2803847-69-8)

1,1-Dimethylethyl 3-(3-azetidinyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, identified by its unique Chemical Abstracts Service (CAS) number 2803847-69-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This bicyclic structure, characterized by its intricate fused ring system and functional groups, has garnered attention due to its potential applications in drug discovery and development. The compound’s molecular framework, featuring a bicyclo[2.1.1]hexane core substituted with an azetidinyl moiety and ester functionality, presents a rich scaffold for structural modifications and biological evaluations.

The synthesis of 1,1-Dimethylethyl 3-(3-azetidinyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves sophisticated organic transformations that highlight the versatility of modern synthetic methodologies. The presence of the dimethylethyl group at the 1-position contributes to the compound’s stability and reactivity, making it a valuable intermediate in multi-step synthetic routes. Additionally, the carboxylate group at the 4-position provides a versatile handle for further derivatization, enabling the exploration of diverse pharmacophoric structures.

In recent years, there has been growing interest in bicyclic compounds due to their prevalence in biologically active natural products and synthetic drugs. The bicyclo[2.1.1]hexane scaffold is particularly noteworthy for its ability to mimic certain rigid conformations found in biologically relevant molecules, such as those observed in peptide mimetics and enzyme inhibitors. The incorporation of an azetidinyl ring into this system introduces additional conformational constraints and potential interactions with biological targets, making it an attractive motif for drug design.

One of the most compelling aspects of CAS No. 2803847-69-8 is its potential role in addressing unmet medical needs through innovative chemical biology approaches. Current research in this domain emphasizes the development of novel scaffolds that can modulate protein-protein interactions, enzyme activity, and signal transduction pathways. The unique structural features of this compound position it as a promising candidate for further investigation in these areas.

Recent studies have demonstrated that derivatives of bicyclo[2.1.1]hexane exhibit notable pharmacological properties across various therapeutic categories, including anti-inflammatory, antimicrobial, and anticancer agents. The presence of the azetidinyl group further enhances the compound’s potential by introducing a secondary pharmacophore that can interact with specific biological targets. For instance, azetidine derivatives have been shown to exhibit inhibitory effects on certain enzymes and receptors, making them valuable tools in drug discovery.

The ester functionality in 1,1-Dimethylethyl 3-(3-azetidinyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate also offers opportunities for prodrug design and targeted delivery systems. Esterases can cleave this group under physiological conditions, releasing active species or facilitating cellular uptake through specific transport mechanisms. This property is particularly useful for enhancing bioavailability or achieving site-specific drug action.

The synthetic accessibility of this compound has been a key factor in its increasing adoption by research groups worldwide. Advances in catalytic methods and asymmetric synthesis have made it possible to construct complex bicyclic frameworks with high enantioselectivity and yield. These improvements have not only accelerated the discovery process but also enabled the exploration of more diverse chemical space for drug development.

In conclusion, CAS No. 2803847-69-8, corresponding to 1,1-Dimethylethyl 3-(3-azetidinyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, represents a structurally fascinating and pharmacologically promising compound in modern medicinal chemistry. Its unique combination of functional groups and scaffold architecture makes it an excellent candidate for further exploration in drug discovery programs aimed at addressing complex diseases.

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